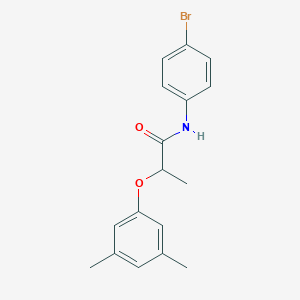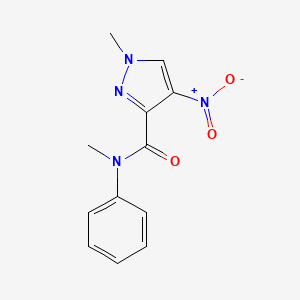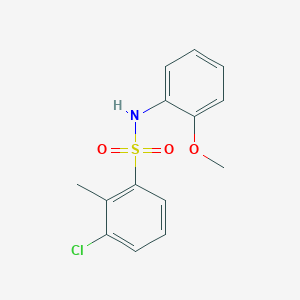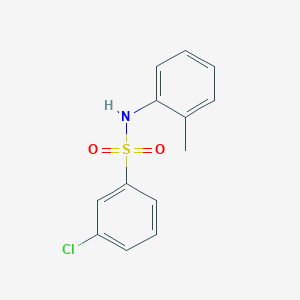
N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide is a compound that features an adamantane moiety attached to a furan ring via a carboxamide linkage. Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, which imparts rigidity and bulkiness to the molecule. The furan ring, a five-membered aromatic ring containing one oxygen atom, adds to the compound’s chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide typically involves the reaction of adamantan-1-amine with 2-methylfuran-3-carboxylic acid. The carboxylic acid is first activated, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated carboxylic acid then reacts with adamantan-1-amine to form the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the furan ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Adamantan-1-yl-2-methylfuran-3-amine.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of novel materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a hydrophobic interaction surface, while the furan ring can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, in antiviral applications, the compound may inhibit viral replication by binding to viral enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-1-yl)-2-oxoacetamide: Similar structure but with an oxo group instead of a furan ring.
N-(Adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Contains a benzamide moiety and is used for its antiviral properties.
Uniqueness
N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide is unique due to the presence of both the adamantane and furan moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
CAS No. |
6358-25-4 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C16H21NO2/c1-10-14(2-3-19-10)15(18)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h2-3,11-13H,4-9H2,1H3,(H,17,18) |
InChI Key |
FQMDOWXKZZHTDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{[(1-adamantylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B10973904.png)

![5-methyl-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B10973920.png)
methanone](/img/structure/B10973937.png)
![N-(2,4-dimethoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10973941.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]pentan-1-one](/img/structure/B10973948.png)



![N-(3-methylbenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10973960.png)
![4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole](/img/structure/B10973961.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B10973962.png)
